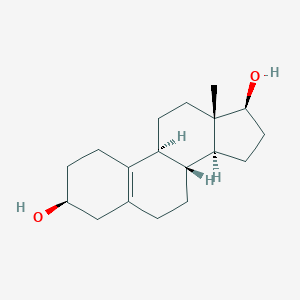
alpha-Descyclohexyl-alpha-phenyl Oxybutynin
Übersicht
Beschreibung
BMS-911543 ist ein oraler, selektiver niedermolekularer Inhibitor der Januskinase 2 (JAK2). Es hat in Zellinien und in vivo-Modellen, die von der JAK2-Signaltransduktion abhängen, potente antiproliferative und pharmakodynamische Wirkungen gezeigt . BMS-911543 zeigt eine hohe Selektivität innerhalb der JAK-Familie, insbesondere gegenüber JAK2, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei Krankheiten macht, die durch abnorme JAK2-Aktivität gekennzeichnet sind .
Herstellungsmethoden
Die Synthese von BMS-911543 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Verbindung wird typischerweise in Dimethylsulfoxid als 10 mM Stammlösung für in-vitro-Experimente oder in einem 20%igen Citrat/80%igen Polyethylenglykol 400-Vehikel für in-vivo-Experimente hergestellt . Detaillierte Synthesewege und industrielle Produktionsmethoden sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben.
Vorbereitungsmethoden
The synthesis of BMS-911543 involves several steps, starting with the preparation of key intermediates. The compound is typically prepared in dimethylsulfoxide as a 10mM stock solution for in vitro experiments or in a 20% citrate/80% polyethylene glycol 400 vehicle for in vivo experiments . Detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
BMS-911543 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationspfade nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen, die BMS-911543 betreffen, sind weniger häufig und nicht gut charakterisiert.
Substitution: BMS-911543 kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seines Pyrrolopyridin-Moleküls.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Standardlösungsmittel und -katalysatoren, aber spezifische Details sind urheberrechtlich geschützt. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
BMS-911543 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
BMS-911543 übt seine Wirkung aus, indem es selektiv JAK2 hemmt, ein Mitglied der Januskinase-Familie, das an der Zytokin-Signaltransduktion beteiligt ist. Die Verbindung bindet an die ATP-Bindungsstelle von JAK2 und verhindert so seine Aktivierung und die anschließende Phosphorylierung von nachgeschalteten Signalmolekülen wie STAT-Proteinen . Diese Hemmung stört den JAK-STAT-Signalweg, was zu einer reduzierten Zellproliferation und -überlebensfähigkeit in JAK2-abhängigen Zellen führt .
Wirkmechanismus
BMS-911543 exerts its effects by selectively inhibiting JAK2, a member of the Janus kinase family involved in cytokine signal transduction. The compound binds to the ATP-binding site of JAK2, preventing its activation and subsequent phosphorylation of downstream signaling molecules such as STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced cell proliferation and survival in JAK2-dependent cells .
Vergleich Mit ähnlichen Verbindungen
BMS-911543 ist einzigartig aufgrund seiner hohen Selektivität für JAK2 im Vergleich zu anderen Mitgliedern der JAK-Familie. Ähnliche Verbindungen umfassen:
Ruxolitinib: Ein weiterer JAK2-Inhibitor, der zur Behandlung von Myelofibrose und Polycythaemia vera eingesetzt wird.
Fedratinib: Ein selektiver JAK2-Inhibitor, der ebenfalls bei Myelofibrose eingesetzt wird.
Momelotinib: Zielt auf JAK1 und JAK2 ab und wird bei der Behandlung von Myelofibrose eingesetzt.
BMS-911543 zeichnet sich durch seine höhere Selektivität für JAK2 aus, was zu weniger Off-Target-Effekten und verbesserten therapeutischen Ergebnissen führen kann .
Eigenschaften
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16,25H,3-4,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGLNZUXAWIXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164268 | |
| Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14943-53-4 | |
| Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014943534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-DESCYCLOHEXYL-.ALPHA.-PHENYL OXYBUTYNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22UJW0W32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)









![7N-[1-(2-Carboxy)ethyl]allopurinol](/img/structure/B29898.png)



